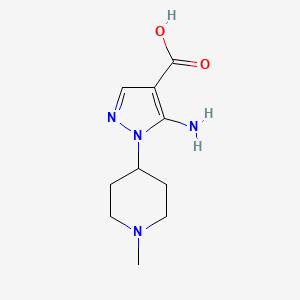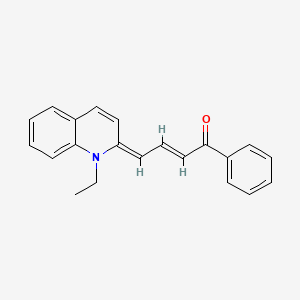
Ethyl 2-chloro-5-formylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-5-formylnicotinate: is an organic compound belonging to the class of nicotinates It is characterized by the presence of an ethyl ester group, a chloro substituent at the second position, and a formyl group at the fifth position on the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 2-chloro-5-formylnicotinate typically begins with nicotinic acid or its derivatives.
Formylation: The formyl group can be introduced via formylation reactions, often using formic acid or formyl chloride in the presence of a catalyst.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 2-chloro-5-formylnicotinate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Ethyl 2-chloro-5-carboxynicotinate.
Reduction: Ethyl 2-chloro-5-hydroxymethylnicotinate.
Substitution: Ethyl 2-amino-5-formylnicotinate.
Applications De Recherche Scientifique
Chemistry: Ethyl 2-chloro-5-formylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting nicotinic acid receptors. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the agrochemical industry, this compound can be a precursor for the synthesis of herbicides or pesticides. Its structural features allow for the design of compounds with specific biological activities.
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-5-formylnicotinate involves its interaction with molecular targets such as enzymes or receptors. The chloro and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester group may undergo hydrolysis, releasing the active form of the compound within biological systems.
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-5-nitronicotinate: Similar structure but with a nitro group instead of a formyl group.
Ethyl 2-chloro-5-methylnicotinate: Contains a methyl group instead of a formyl group.
Ethyl 2-chloro-5-hydroxynicotinate: Features a hydroxyl group in place of the formyl group.
Uniqueness: Ethyl 2-chloro-5-formylnicotinate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of chloro and formyl substituents on the nicotinic acid ring allows for diverse chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H8ClNO3 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
ethyl 2-chloro-5-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-2-14-9(13)7-3-6(5-12)4-11-8(7)10/h3-5H,2H2,1H3 |
Clé InChI |
FSUBUSDNUNPLBQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CC(=C1)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)
![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)

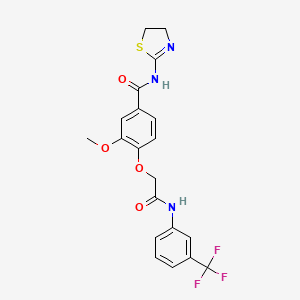

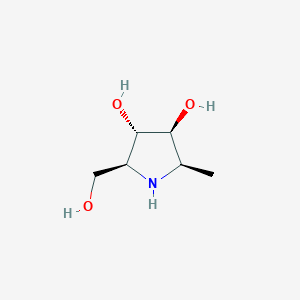
![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)
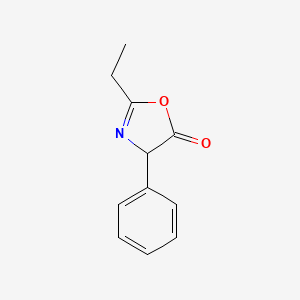

![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)

